Cas no 202066-14-6 (1H-Pyrazole-5-carboxylicacid, 1-methyl-4-nitro-3-propyl-, ethyl ester)

1H-Pyrazole-5-carboxylicacid, 1-methyl-4-nitro-3-propyl-, ethyl ester structure
202066-14-6 structure
Product Name:1H-Pyrazole-5-carboxylicacid, 1-methyl-4-nitro-3-propyl-, ethyl ester
Numero CAS:202066-14-6
MF:C10H15N3O4
MW:241.243802309036
CID:253887
PubChem ID:1381944
Update Time:2025-04-19

1H-Pyrazole-5-carboxylicacid, 1-methyl-4-nitro-3-propyl-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole-5-carboxylicacid, 1-methyl-4-nitro-3-propyl-, ethyl ester
    • ethyl 2-methyl-4-nitro-5-propylpyrazole-3-carboxylate
    • 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl1-methyl-4-nitro-3-propylpyrazole-5-carboxylate
    • 202066-14-6
    • DTXSID50362529
    • ethyl 2-methyl-4-nitro-5-propyl-pyrazole-3-carboxylate
    • 2-methyl-4-nitro-5-propyl-3-pyrazolecarboxylic acid ethyl ester
    • 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-nitro-3-propyl-, ethyl ester
    • A814331
    • 1H-Pyrazole-5-carboxylicacid,1-methyl-4-nitro-3-propyl-,ethyl ester
    • Oprea1_326196
    • Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
    • SCHEMBL8205572
    • Inchi: 1S/C10H15N3O4/c1-4-6-7-8(13(15)16)9(12(3)11-7)10(14)17-5-2/h4-6H2,1-3H3
    • Chiave InChI: KCQWFZQMMAVRHG-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(C1=C(C(CCC)=NN1C)[N+](=O)[O-])=O

Proprietà calcolate

  • Massa esatta: 241.10600
  • Massa monoisotopica: 241.106
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 292
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 89.9Ų

Proprietà sperimentali

  • Densità: 1.28
  • Punto di ebollizione: 359.1°C at 760 mmHg
  • Punto di infiammabilità: 170.9°C
  • Indice di rifrazione: 1.559
  • PSA: 89.94000
  • LogP: 1.98070
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.